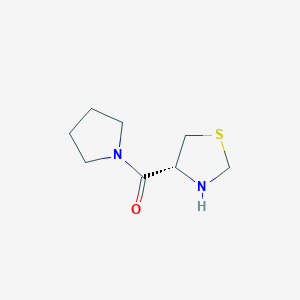
(R)-Pyrrolidin-1-yl(thiazolidin-4-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-Pyrrolidin-1-yl(thiazolidin-4-yl)methanone is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrrolidine ring attached to a thiazolidine ring via a methanone linkage, making it a versatile molecule for research and industrial purposes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-Pyrrolidin-1-yl(thiazolidin-4-yl)methanone typically involves the reaction of pyrrolidine with thiazolidine-4-carboxylic acid under specific conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate and carried out in an organic solvent like dichloromethane or ethanol. The reaction mixture is then subjected to reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of ®-Pyrrolidin-1-yl(thiazolidin-4-yl)methanone may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the production process, making it more efficient and scalable.
化学反応の分析
Types of Reactions
®-Pyrrolidin-1-yl(thiazolidin-4-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles like amines or thiols; reactions often conducted in polar aprotic solvents.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Reduced derivatives with altered functional groups
Substitution: Compounds with new functional groups replacing the original methanone linkage
科学的研究の応用
®-Pyrrolidin-1-yl(thiazolidin-4-yl)methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of ®-Pyrrolidin-1-yl(thiazolidin-4-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
類似化合物との比較
Similar Compounds
- ®-(4-cyclopropyl-3,4-dihydroquinoxalin-1(2H)-yl)(thiazolidin-4-yl)methanone
- Morpholino(thiazolidin-4-yl)methanone hydrochloride
Uniqueness
®-Pyrrolidin-1-yl(thiazolidin-4-yl)methanone stands out due to its unique combination of a pyrrolidine and thiazolidine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, differentiating it from other similar molecules.
特性
分子式 |
C8H14N2OS |
|---|---|
分子量 |
186.28 g/mol |
IUPAC名 |
pyrrolidin-1-yl-[(4R)-1,3-thiazolidin-4-yl]methanone |
InChI |
InChI=1S/C8H14N2OS/c11-8(7-5-12-6-9-7)10-3-1-2-4-10/h7,9H,1-6H2/t7-/m0/s1 |
InChIキー |
MXFNWPPVROZZOY-ZETCQYMHSA-N |
異性体SMILES |
C1CCN(C1)C(=O)[C@@H]2CSCN2 |
正規SMILES |
C1CCN(C1)C(=O)C2CSCN2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Methoxy-1H-pyrazolo[3,4-b]pyridin-3(2H)-one](/img/structure/B12969646.png)

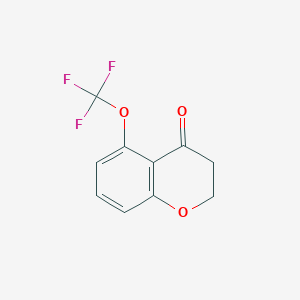
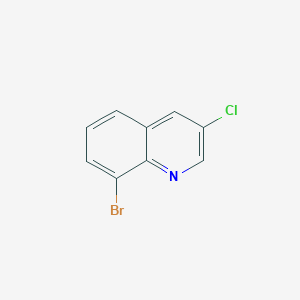
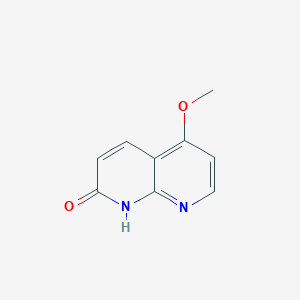

![2-(3-Chlorophenyl)-4-(dibenzo[b,d]furan-1-yl)-6-phenyl-1,3,5-triazine](/img/structure/B12969681.png)
![5-Fluoro-1H-pyrazolo[3,4-b]pyridin-3(2H)-one](/img/structure/B12969685.png)
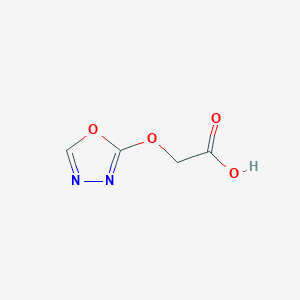
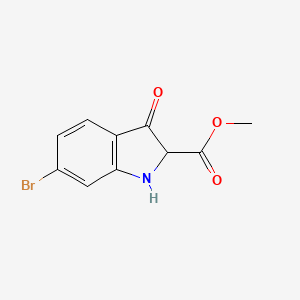
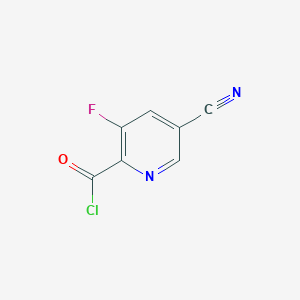
![1-(2-Phenylbenzo[d]oxazol-5-yl)ethan-1-one](/img/structure/B12969699.png)
![tert-Butyl (5-oxo-4-azaspiro[2.6]nonan-6-yl)carbamate](/img/structure/B12969702.png)

